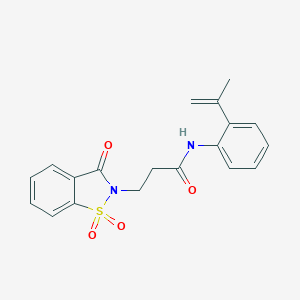![molecular formula C24H21N3O4S B301775 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B301775.png)
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide, also known as MPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide also has some limitations. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. One area of research could be the investigation of its potential applications in the treatment of diabetes and obesity. Another area of research could be the study of its effects on epigenetic modifications and chromatin structure. Additionally, the development of more potent and selective analogs of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide could be explored for use in scientific research.
Métodos De Síntesis
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-methoxyphenyl hydrazine and 3-methylbenzoyl chloride to form the intermediate compound, which is then reacted with thiosemicarbazide to produce 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. The final compound is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been used in various studies to investigate its effects on different biological systems, including cancer cells, adipocytes, and immune cells. It has also been used as a tool to study the role of thiazolidinediones in regulating gene expression and cellular signaling pathways.
Propiedades
Nombre del producto |
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C24H21N3O4S |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-[(5E)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-5-3-6-17(13-16)25-22(28)15-27-23(29)21(32-24(27)30)14-19-7-4-12-26(19)18-8-10-20(31-2)11-9-18/h3-14H,15H2,1-2H3,(H,25,28)/b21-14+ |
Clave InChI |
VERWEBZLEDZJBI-KGENOOAVSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)OC)/SC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)
![N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B301712.png)
![2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)